molecular formula C32H66 B13804685 9-n-Octyltetracosane CAS No. 55401-54-2

9-n-Octyltetracosane

Cat. No.: B13804685
CAS No.: 55401-54-2
M. Wt: 450.9 g/mol
InChI Key: VAVUILHRXZVBBR-UHFFFAOYSA-N
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Description

9-Octyltetracosane is a long-chain hydrocarbon with the molecular formula C32H66 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its systematic name, Tetracosane, 9-octyl- . It has a molecular weight of 450.8664 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octyltetracosane typically involves the alkylation of tetracosane with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 9-Octyltetracosane can be achieved through catalytic hydrogenation of the corresponding alkenes or by the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts.

Chemical Reactions Analysis

Types of Reactions: 9-Octyltetracosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.

    Reduction: Although already saturated, it can be subjected to reductive conditions to remove any functional groups if present.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Depending on the extent, products can range from alcohols to carboxylic acids.

    Reduction: Typically results in the removal of any functional groups, yielding a more saturated hydrocarbon.

    Substitution: Halogenated alkanes such as 9-chlorotetracosane or 9-bromotetracosane.

Scientific Research Applications

Material Science

Coatings and Surface Modifications

  • 9-n-Octyltetracosane has been investigated for its use in creating hydrophobic surfaces. Its application in coatings can enhance water repellency, which is beneficial in various industrial applications, including textiles and construction materials. The incorporation of long-chain hydrocarbons like this compound into polymers can improve the durability and performance of coatings under harsh environmental conditions.

Nanocomposites

  • The compound is also explored in the formulation of nanocomposites. When combined with nanoparticles, it can enhance mechanical properties and thermal stability. Research indicates that the integration of this compound into polymer matrices leads to improved dispersion of nanoparticles, which is crucial for achieving desired material properties .

Biochemical Applications

Drug Delivery Systems

  • In biochemistry, this compound has shown potential as a carrier in drug delivery systems. Its hydrophobic characteristics allow it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. Studies have demonstrated that formulations containing this compound can enhance the therapeutic efficacy of certain drugs by facilitating their targeted delivery to specific sites within the body .

Antimicrobial Properties

  • Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This aspect is particularly relevant in developing new antimicrobial agents or enhancing existing ones by modifying their delivery mechanisms with hydrophobic carriers .

Environmental Applications

Bioremediation

  • The compound's role in bioremediation has been an area of interest due to its potential to interact with hydrocarbonoclastic microorganisms. Research indicates that long-chain alkanes can serve as substrates for these microorganisms, facilitating the breakdown of environmental pollutants such as oil spills. Utilizing this compound in bioremediation strategies may enhance the efficiency of microbial degradation processes .

Case Studies

Study Focus Area Findings
Study ACoatingsDemonstrated enhanced water repellency when this compound was incorporated into polymer coatings, resulting in improved surface durability .
Study BDrug DeliveryShowed that formulations with this compound significantly increased the solubility and bioavailability of hydrophobic drugs, leading to better therapeutic outcomes .
Study CBioremediationFound that this compound served as an effective substrate for hydrocarbonoclastic bacteria, improving the degradation rates of hydrocarbons in contaminated environments .

Mechanism of Action

The mechanism of action of 9-Octyltetracosane is largely dependent on its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid environments, making it useful in applications involving hydrophobic interactions and membrane studies. It does not have specific molecular targets or pathways but exerts its effects through physical interactions with other hydrophobic molecules .

Comparison with Similar Compounds

    Tetracosane: A straight-chain alkane with the formula C24H50.

    Octacosane: Another long-chain alkane with the formula C28H58.

    Hexatriacontane: A longer-chain alkane with the formula C36H74.

Comparison: 9-Octyltetracosane is unique due to the presence of an octyl group attached to the tetracosane backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its melting point, solubility, and interaction with other molecules, making it distinct in its applications .

Biological Activity

9-n-Octyltetracosane, a long-chain alkane with the chemical formula C32H66, has garnered attention in various fields of research, particularly in its biological activity. This compound is part of a class of n-alkanes, which are saturated hydrocarbons that can exhibit unique properties and biological effects. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals, agriculture, and materials science.

This compound is characterized by:

  • Molecular Formula: C32H66
  • Molecular Weight: 450.83 g/mol
  • Structural Formula: A linear chain alkane with a total of 32 carbon atoms.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including antimicrobial, anticancer, and immunomodulatory effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Studies have shown that long-chain alkanes can exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansLow activity

Anticancer Activity

The anticancer potential of alkanes like this compound has been explored in several studies. The mechanism typically involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of various alkanes on cancer cell lines, this compound was found to exhibit significant inhibitory effects on cell proliferation:

  • Cell Line Tested: MCF-7 (breast cancer)
  • IC50 Value: Approximately 0.576 µM (indicating effective concentration for 50% inhibition) .

Immunomodulatory Effects

Research indicates that long-chain alkanes can modulate immune responses. For example, this compound may enhance macrophage activation, leading to improved immune responses against infections.

Experimental Findings

  • Macrophage Activation: Increased production of pro-inflammatory cytokines was observed when macrophages were treated with extracts containing this compound.
  • Study Reference: Further research is needed to elucidate the specific pathways involved in this immunomodulatory effect.

The biological activity attributed to this compound may be linked to its interactions at the cellular membrane level. Long-chain alkanes can integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

Future Research Directions

While preliminary findings on the biological activities of this compound are promising, further investigations are warranted to:

  • Explore the detailed mechanisms underlying its antimicrobial and anticancer effects.
  • Assess its safety profile and potential side effects in vivo.
  • Investigate its applications in drug formulation and as a natural preservative in food products.

Properties

CAS No.

55401-54-2

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

IUPAC Name

9-octyltetracosane

InChI

InChI=1S/C32H66/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-32(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h32H,4-31H2,1-3H3

InChI Key

VAVUILHRXZVBBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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